

An In-depth Technical Guide to the Safety and Handling of Lead Sesquioxide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety and handling precautions for **Lead Sesquioxide** (Pb₂O₃). Due to the limited availability of data specific to **Lead Sesquioxide**, this guide incorporates information from closely related lead oxides to provide a thorough understanding of the potential hazards.

Chemical and Physical Properties

Lead sesquioxide, also known as lead trioxide, is an orange-yellow amorphous powder.[1] It is a mixed-valence oxide containing lead in both +2 and +4 oxidation states.[2] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1314-27-8	[1][3][4]
Molecular Formula	Pb ₂ O ₃	[1]
Molecular Weight	462.4 g/mol	[1]
Appearance	Orange-yellow amorphous powder	[1]
Decomposition Temperature	370°C	[1]
Solubility	Insoluble in cold water; decomposes in hot water and acids.	[1]

Toxicological Data

Specific toxicological data for **Lead Sesquioxide** is not readily available. The information presented below is based on data for other lead oxides and should be considered indicative of the potential hazards. Lead and its compounds are known to be toxic.[5][6]

Toxicity Metric	Value	Species	Route	Reference
Oral LD50	> 2000 mg/kg bw	Rat	Oral	[7]
Inhalation LC50	> 5.05 mg/L	Rat	Inhalation	[7]
OSHA PEL (as Pb)	0.050 mg/m³ TWA	Human	Inhalation	[8]
NIOSH REL (as Pb)	0.100 mg/m³ TWA	Human	Inhalation	[8]
IDLH (as Pb)	100 mg/m³	Human	Inhalation	[8]

Health Effects:

• Acute: Inhalation can irritate the nose and throat.[9] Exposure may cause headaches, irritability, and gastrointestinal issues.[5][9]

 Chronic: Prolonged exposure can lead to lead poisoning, with symptoms including neurological damage, kidney damage, and reproductive harm.[5][6][9] Lead compounds are considered probable human carcinogens.[9]

Reactivity and Incompatibility

Lead sesquioxide is a strong oxidizing agent.[9] It is incompatible with the following:

- · Reducing agents
- Combustible materials
- Finely powdered metals[9]
- Acids: Decomposes in acids.[1]
- · Bases: Reacts with strong bases.

Experimental Protocols Protocol for Assessment of Acute Inhalation Toxicity in a Rodent Model

This protocol is adapted from studies on lead oxide nanoparticles.[10]

Objective: To evaluate the acute toxic effects of inhaled **Lead Sesquioxide**.

Methodology:

- Animal Model: Use outbred female rats with a body weight of approximately 250 g.
- Exposure: Expose a group of rats to a single, 4-hour inhalation of **Lead Sesquioxide** nanoparticles at a concentration of 0.215 mg/m³. A control group will be exposed to filtered air under the same conditions.
- Sample Collection: 24 hours post-exposure, collect blood from the tail vein for hematological analysis.

- Bronchoalveolar Lavage (BAL): Following blood collection, euthanize the animals and perform a bronchoalveolar lavage to obtain fluid for cytological and biochemical analysis.
- Analysis:
 - Hematology: Perform a complete blood count, including red and white blood cell counts, hemoglobin, and hematocrit.
 - BAL Fluid Analysis: Analyze the BAL fluid for total cell count, differential cell counts (macrophages, neutrophils, lymphocytes), and biochemical markers of inflammation and cell damage (e.g., lactate dehydrogenase, total protein).

Protocol for Determination of Lead Content in Blood Samples

This protocol is based on standard methods for blood lead level testing.[11][12]

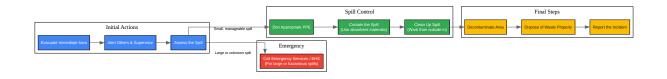
Objective: To quantify the concentration of lead in whole blood samples.

Methodology:

- Sample Collection: Collect venous blood in a lead-free anticoagulated tube.
- Sample Preparation: Perform wet ashing of the blood sample using nitric acid to digest the organic matrix.
- Analysis: Use Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) to determine the lead concentration in the digested sample.
- Quality Control: Include certified reference materials and blanks in each analytical run to ensure accuracy and precision.

Safety and Handling Precautions Personal Protective Equipment (PPE)

A summary of recommended PPE is provided below.



Protection Type	Specification
Eye Protection	Tightly fitting safety goggles.
Skin Protection	Impervious clothing and gloves (e.g., nitrile rubber).
Respiratory Protection	A full-face respirator with appropriate particulate filters should be used if exposure limits are exceeded.

Handling and Storage

- Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
- · Avoid the formation of dust and aerosols.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- Keep away from incompatible materials.[13][14]

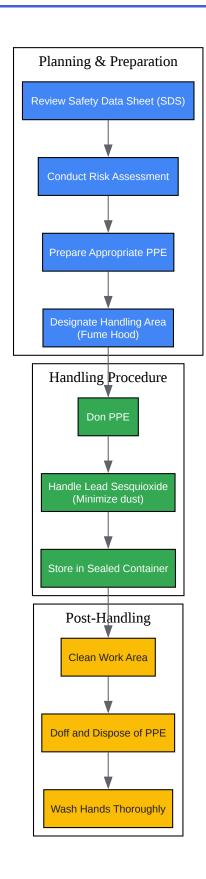
Emergency ProceduresSpill Response

Click to download full resolution via product page

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

- Evacuate personnel from the immediate area.[15]
- Alert others and your supervisor.[15]
- If the spill is large or poses a significant hazard, call emergency services.
- For small spills, don the appropriate PPE.[16]
- Contain the spill using absorbent materials like vermiculite or spill pillows.[17]
- Carefully sweep or scoop up the spilled material and absorbent, minimizing dust generation.


 [18]
- Place the waste in a sealed, labeled container for hazardous waste disposal.[18]
- Decontaminate the area with a suitable cleaning agent.[16]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[19]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[19]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Logical Workflow for Safe Handling

Click to download full resolution via product page

Caption: Logical workflow for the safe handling of Lead Sesquioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 1314-27-8,LEAD SESQUIOXIDE | lookchem [lookchem.com]
- 2. Lead sesquioxide | 1314-27-8 | Benchchem [benchchem.com]
- 3. lead sesquioxide | CAS#:1314-27-8 | Chemsrc [chemsrc.com]
- 4. LEAD SESQUIOXIDE | 1314-27-8 [chemicalbook.com]
- 5. Lead poisoning Wikipedia [en.wikipedia.org]
- 6. Toxicity of lead: A review with recent updates PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Lead compounds IDLH | NIOSH | CDC [cdc.gov]
- 9. nj.gov [nj.gov]
- 10. Acute Toxicity Induced by Inhalation Exposure to Lead Oxide Nanoparticles in Rats |
 Sutunkova | Public Health and Life Environment PH&LE [zniso.fcgie.ru]
- 11. Methods for Assessing Exposure to Lead Measuring Lead Exposure in Infants, Children, and Other Sensitive Populations NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lead Toxicity Workup: Approach Considerations, Laboratory Studies, Plain Radiography [emedicine.medscape.com]
- 13. osha.gov [osha.gov]
- 14. Chemical Incompatibility Guide Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. acs.org [acs.org]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Safety and Handling of Lead Sesquioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143326#safety-and-handling-precautions-for-lead-sesquioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com